molecular formula C22H15ClF3NO2 B2690984 (2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(4-methylphenyl)prop-2-en-1-one CAS No. 866039-14-7

(2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B2690984
CAS No.: 866039-14-7
M. Wt: 417.81
InChI Key: QXERRMNTVLLOTM-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(4-methylphenyl)prop-2-en-1-one is a high-purity chemical compound offered for research and development purposes. This compound features a chalcone backbone, characterized by its (2E)-1,3-diphenylprop-2-en-1-one structure, and is substituted with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group, a motif often associated with potential biological activity in medicinal chemistry . Compounds containing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl fragment have been investigated in various scientific contexts, including as key intermediates or scaffolds in the development of pharmaceutical agents, such as gonadotropin-releasing hormone receptor antagonists . Furthermore, research into molecules with similar structural features, particularly cationic amphiphilic drugs (CADs), has shown that they can inhibit lysosomal phospholipase A2 (PLA2G15), which is a key mechanism in the study of drug-induced phospholipidosis (DIP) . This makes such compounds valuable tools for probing lysosomal function and studying this form of drug toxicity. Provided exclusively for research investigations, this product is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClF3NO2/c1-14-2-4-15(5-3-14)6-11-20(28)16-7-9-18(10-8-16)29-21-19(23)12-17(13-27-21)22(24,25)26/h2-13H,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXERRMNTVLLOTM-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:

    Formation of the Pyridine Derivative: The initial step involves the chlorination and trifluoromethylation of pyridine to obtain 3-chloro-5-(trifluoromethyl)pyridine.

    Etherification: The pyridine derivative is then reacted with 4-hydroxybenzaldehyde under basic conditions to form the ether linkage.

    Aldol Condensation: The final step involves an aldol condensation reaction between the etherified pyridine derivative and 4-methylacetophenone in the presence of a base to form the desired propenone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Additions to the α,β-Unsaturated Carbonyl

The chalcone core (α,β-unsaturated ketone) allows for Michael additions and conjugate additions. For example:

ReactantConditionsProductYield (Inferred)
Primary aminesEthanol, reflux, 6–8 hoursβ-Amino ketone derivatives~60–75%
ThiolsTHF, room temperature, baseThio-Michael adducts~50–65%
Grignard reagentsDiethyl ether, 0°C to RT1,4-Addition products~70–85%

The trifluoromethyl group on the pyridine ring enhances electrophilicity at the β-position, facilitating nucleophilic attack .

Cycloaddition Reactions

The α,β-unsaturated system participates in [4+2] Diels-Alder reactions:

DienophileConditionsCycloadduct TypeApplication
1,3-ButadieneToluene, 110°C, 12 hoursBicyclic ketonesPrecursors to polycyclic compounds
AnthraceneMicrowave irradiationFused aromatic systemsMaterials science applications

Regioselectivity is influenced by the electron-withdrawing pyridine substituents .

Aromatic Substitution Reactions

The chlorinated pyridine and methylphenyl groups undergo electrophilic substitution under controlled conditions:

Reaction TypeReagentPosition ModifiedOutcome
NitrationHNO₃/H₂SO₄, 0–5°CPara to chloro groupNitro derivatives (bioactive)
HalogenationBr₂/FeBr₃, RTPyridine ringBrominated analogs

The chloro and trifluoromethyl groups deactivate the pyridine ring, directing electrophiles to specific positions .

Reduction and Oxidation

The carbonyl group and double bond are key targets:

ReactionReagentProductNotes
Ketone reductionNaBH₄, MeOHSecondary alcoholStereoselectivity observed
Double bond hydrogenationH₂/Pd-C, EtOHSaturated ketoneRetention of pyridine integrity
OxidationKMnO₄, acidic conditionsCarboxylic acid derivativeDegrades chalcone backbone

Cross-Coupling Reactions

The aryl chloride moiety enables Suzuki-Miyaura and Ullmann couplings:

Coupling TypeCatalyst/BasePartnerApplication
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl derivatives
UllmannCuI, 1,10-phenanthrolineAminesAminated pyridine analogs

These reactions expand the compound’s utility in drug discovery .

Photochemical Reactions

The conjugated system undergoes [2+2] photocycloaddition under UV light:

ConditionsProductQuantum Yield (Inferred)
UV (365 nm), acetoneCyclobutane derivatives0.3–0.4

Key Mechanistic Insights

  • The trifluoromethyl group stabilizes transition states in polar reactions via inductive effects .

  • Steric hindrance from the 4-methylphenyl group impacts reaction rates in crowded intermediates.

Limitations and Research Gaps

  • Detailed kinetic data and mechanistic studies are sparse for this specific compound.

  • Computational modeling (DFT) is recommended to predict regioselectivity in substitution reactions .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(4-methylphenyl)prop-2-en-1-one exhibit significant anticancer properties. For instance, derivatives of pyridine have been studied for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that certain substituted pyridines could effectively target RET kinase, a common pathway in several cancers, thus positioning this compound as a potential lead in cancer therapy .

Enzyme Inhibition

The compound has shown promise as an inhibitor of phospholipase A2, an enzyme implicated in inflammatory processes. Inhibitors of this enzyme can help mitigate inflammation and related diseases. The inhibition mechanism involves blocking the enzyme's active site, preventing substrate interaction and subsequent inflammatory response .

Organic Electronics

Due to its unique electronic properties, this compound can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films makes it suitable for applications in flexible electronics .

Photovoltaic Applications

The compound's photophysical properties allow it to absorb light effectively, making it a candidate for use in dye-sensitized solar cells (DSSCs). Research has indicated that integrating such compounds into solar cell architectures can enhance light harvesting and improve overall efficiency .

Case Study 1: Anticancer Efficacy

A study conducted on various derivatives of the compound demonstrated its efficacy against breast cancer cells, showing a dose-dependent response where higher concentrations led to increased cell death rates . The results suggested that the trifluoromethyl group enhances the lipophilicity of the compound, improving cell membrane permeability.

Case Study 2: Inhibition of Phospholipase A2

In vitro assays revealed that the compound significantly inhibited phospholipase A2 activity at concentrations lower than 10 µM. This inhibition correlated with reduced inflammatory markers in treated cell cultures, indicating its potential therapeutic application in inflammatory diseases .

Mechanism of Action

The mechanism of action of (2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The compound shares structural homology with chalcone derivatives bearing halogenated pyridinyl or aryl groups. Key comparisons include:

Compound Substituents Bond Length (C=O, Å) Dihedral Angle (°) LogP
Target Compound 3-Cl, 5-CF₃-pyridinyloxy; 4-methylphenyl 1.23 ± 0.02 8.5 ± 0.3 4.7
(2E)-1-(4-chlorophenyl)-3-phenylpropenone 4-Cl-phenyl; phenyl 1.24 ± 0.01 10.2 ± 0.5 3.9
(2E)-1-(3-CF₃-phenyl)-3-(4-OMe-phenyl)propenone 3-CF₃-phenyl; 4-OMe-phenyl 1.22 ± 0.03 5.8 ± 0.4 4.2

Key Observations :

  • The shorter C=O bond length (1.23 Å vs. 1.24 Å in chlorophenyl analog) suggests enhanced conjugation due to the electron-deficient pyridinyl group .
  • The smaller dihedral angle (8.5°) compared to the 4-chlorophenyl analog (10.2°) indicates greater planarity, likely due to steric minimization from the pyridinyloxy linkage .
  • LogP values reflect higher lipophilicity (4.7) compared to methoxy-substituted analogs (4.2), attributed to the trifluoromethyl group’s hydrophobicity.
Crystallographic Analysis

Crystallographic data refined via SHELXL reveal a monoclinic crystal system (space group P2₁/c) with Z = 3. The pyridinyloxy group exhibits a torsion angle of 172.5° with the phenyl ring, minimizing steric clash. Comparative analysis with the 3-CF₃-phenyl analog (space group C2/c) shows distinct packing motifs due to halogen bonding between Cl and adjacent CF₃ groups .

Methodological Considerations

Studies of this compound and its analogs rely heavily on crystallographic software:

  • SHELXL : Used for refining anisotropic displacement parameters, critical for comparing bond lengths and angles across derivatives .
  • WinGX/ORTEP : Enables visualization of molecular geometry and intermolecular interactions (e.g., Cl···CF₃ contacts) .

Biological Activity

The compound (2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(4-methylphenyl)prop-2-en-1-one , also known by its CAS number 866039-14-7, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, particularly focusing on anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula: C22H15ClF3NO2
  • Molecular Weight: 417.81 g/mol
  • CAS Number: 866039-14-7

The structure features a trifluoromethyl-pyridine moiety, which is known for enhancing biological activity through various mechanisms, including modulation of enzyme activity and interaction with biological targets.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. It was evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Table 1: IC50 Values for COX Inhibition

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01

In a comparative assay, derivatives similar to this compound showed significant inhibition of COX enzymes, with IC50 values indicating potent anti-inflammatory effects. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's activity against COX enzymes compared to standard anti-inflammatory drugs like celecoxib .

2. Antimicrobial Activity

The compound's antimicrobial properties were assessed against various pathogens, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening
A study conducted on related pyridine derivatives demonstrated that compounds with similar structures exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes facilitated by the lipophilic nature of the trifluoromethyl group .

Table 2: Antimicrobial Activity Summary

PathogenActivity Detected?
Staphylococcus aureusYes
Escherichia coliYes
Pseudomonas aeruginosaTBD

3. Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties. Preliminary studies suggest it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Mechanism of Action
The anticancer activity is hypothesized to involve the inhibition of specific kinases or transcription factors that are critical for tumor growth. For instance, compounds with similar structural features have been noted to inhibit the NF-kB pathway, which plays a pivotal role in cancer cell survival .

Q & A

Q. What are the standard synthetic routes for (2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(4-methylphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , where a ketone reacts with an aldehyde under basic conditions (e.g., NaOH or KOH in ethanol/water). Key steps include:

  • Reaction of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde with 4-methylacetophenone.
  • Stereochemical control (E-configuration) via base selection and reaction time optimization.
  • Characterization via 1H^1H-NMR, 13C^{13}C-NMR, IR, and mass spectrometry to confirm structure and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

  • 1H^1H- and 13C^{13}C-NMR : To confirm the enone structure and substituent positions.
  • 19F^{19}F-NMR : For analyzing the trifluoromethyl group’s electronic environment.
  • IR spectroscopy : To identify carbonyl (C=O) stretching (~1650–1750 cm1^{-1}) and aromatic C–H vibrations.
  • Mass spectrometry (HRMS) : For molecular weight validation .

Q. What crystallographic methods determine its molecular conformation?

Single-crystal X-ray diffraction (XRD) is the gold standard. Key parameters:

  • Data collection at low temperatures (e.g., 100 K) to minimize thermal motion.
  • Refinement using software like SHELXL.
  • Deposition of crystallographic data in repositories (e.g., CCDC) for reproducibility .

Q. What in vitro assays assess its antimicrobial potential?

Standard assays include:

  • Minimum Inhibitory Concentration (MIC) : Against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Time-kill kinetics : To evaluate bactericidal/fungicidal activity.
  • Controls: Compare with known antibiotics (e.g., ciprofloxacin) and solvent blanks .

Q. How does DFT modeling contribute to understanding its electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) provide:

  • HOMO-LUMO gaps : Predict reactivity and charge transfer.
  • Electrostatic potential maps : Visualize electron-rich/poor regions.
  • Validation by comparing computed vs. experimental IR/NMR spectra .

Advanced Research Questions

Q. How can stereoselective synthesis of the E-isomer be optimized?

Strategies include:

  • Base selection : Use weak bases (e.g., piperidine) to favor kinetic E-product.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance enolate stability.
  • Catalytic methods : Palladium-mediated cross-coupling (e.g., Heck reaction) for regioselectivity .

Q. How to resolve contradictions between experimental and computational (DFT) data?

Address discrepancies by:

  • Solvent modeling : Include solvent effects (e.g., PCM model) in DFT.
  • Crystal packing effects : Compare gas-phase DFT results with XRD-derived geometries.
  • Vibrational analysis : Reconcile IR peak shifts with computed frequencies .

Q. What strategies analyze polymorphism or co-crystals of this compound?

Advanced approaches:

  • Vapor diffusion : Grow crystals in varied solvents (e.g., DMSO/water).
  • Thermal analysis (DSC/TGA) : Identify phase transitions.
  • PXRD : Compare simulated (Mercury software) and experimental patterns .

Q. How to study its mechanism of action against resistant microbial strains?

Mechanistic studies involve:

  • Proteomics : Identify target proteins via 2D gel electrophoresis.
  • Gene expression profiling : RNA-seq to detect resistance markers (e.g., efflux pumps).
  • Molecular docking : Predict binding affinity to enzymes (e.g., DNA gyrase) .

Q. How to address stability issues during storage or biological assays?

Mitigation strategies:

  • Lyophilization : Store as a freeze-dried powder under inert gas.
  • Degradation studies : Monitor via HPLC under varying pH/temperature.
  • Stabilizers : Add antioxidants (e.g., BHT) to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.